molecular formula C8H8O2S B014478 Methyl 3-mercaptobenzoate CAS No. 72886-42-1

Methyl 3-mercaptobenzoate

Cat. No. B014478
CAS RN: 72886-42-1
M. Wt: 168.21 g/mol
InChI Key: SRGOMBXXNIVIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-mercaptobenzoate belongs to the class of organic compounds known as mercaptobenzoates. These compounds contain a benzoate group in which one of the hydrogens of the benzene ring is replaced by a mercapto group (-SH), and another by a methyl ester group (-COOCH3). The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various chemical and materials science applications.

Synthesis Analysis

The synthesis of mercapto functionalized compounds involves various strategies, often including the use of mercaptans as key intermediates. A common approach for synthesizing mercaptobenzoic acid derivatives involves reactions that introduce the mercapto and methyl ester groups into the benzene ring. While specific synthesis routes for Methyl 3-mercaptobenzoate are not detailed in the literature, methods used for similar compounds involve nucleophilic substitution reactions, esterification, and thiolation processes (Hipler, Winter, & Fischer, 2003).

Molecular Structure Analysis

The molecular structure of mercaptobenzoic acid derivatives is characterized by the presence of the mercapto (-SH) and ester (-COOCH3) functional groups attached to the benzene ring. These groups influence the electronic structure of the molecule, as well as its reactivity and interaction with other molecules. The structure of mercapto functionalized compounds has been studied using various spectroscopic techniques, including FTIR, Raman spectroscopy, and X-ray crystallography, to elucidate their molecular geometry, tautomerism, and the nature of hydrogen bonding (Hipler et al., 2003).

Chemical Reactions and Properties

Mercaptobenzoates, including Methyl 3-mercaptobenzoate, undergo various chemical reactions characteristic of the mercapto and ester functional groups. These reactions include oxidation, where the mercapto group can form disulfides, and hydrolysis of the ester group. The presence of the mercapto group also enables the formation of metal complexes, contributing to the compound's utility in coordination chemistry (Parkin, 2013).

Safety And Hazards

“Methyl 3-mercaptobenzoate” is classified as a dangerous substance. It has hazard statements H301+H311+H331, H315, H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOMBXXNIVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402386
Record name METHYL 3-MERCAPTOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-mercaptobenzoate

CAS RN

72886-42-1
Record name METHYL 3-MERCAPTOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-mercaptobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Mercaptobenzoic acid (10.0 g) was suspended in methanol (310 mL), added with sulfuric acid (0.3 mL), and stirred for 24 hours under reflux with heating. After cooling to room temperature, the solvent was evaporated under reduced pressure and water was added to residues. After adjusting to pH 8 by using a saturated aqueous solution of sodium hydrogen carbonate, it was extracted with ethyl acetate and dried over anhydrous sodium sulfate. After distilling the solvent under reduced pressure, the residues were purified by silica gel column chromatography (10% ethyl acetate/hexane) to obtain the title compound as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-mercaptobenzoic acid (4.8 g, 31 mmol) in methanol (50 mL) at 0° C. was added a solution of hydrochloric acid in methanol (1M, 200 mL, 0.2 mol). The mixture was heated at reflux, stirred for 1 hour and concentrated under reduced pressure. The residue was taken up in ethyl acetate and the solution was washed consecutively with saturated aqueous sodium hydrogen carbonate (100 mL), distilled water (100 mL), and brine (100 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give the title compound as a colourless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-mercaptobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-mercaptobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-mercaptobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-mercaptobenzoate
Reactant of Route 5
Methyl 3-mercaptobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-mercaptobenzoate

Citations

For This Compound
24
Citations
H Dohi, R Sakurai, M Tamura, R Komai… - Journal of …, 2021 - Taylor & Francis
… To a solution of tetra-O-acetyl-α-D-galactopyranosyl bromide (6.66 g, 16.2 mmol) and methyl 3-mercaptobenzoate (3.34 g, 19.4 mmol) in DMF (84 mL) was added K 2 CO 3 (3.45 g, 24.3 …
WD Kingsbury, I Pendrak, JD Leber… - Journal of medicinal …, 1993 - ACS Publications
… Reaction of 22 with methyl 3-mercaptobenzoate followed by desilylation and hydrolysis afforded sulfide 23. Sulfoxide 24 was prepared from 22 by a similar process. The naphthalene …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
T Doerksen - 2016 - dspace.library.uvic.ca
The gene for methylthioadenosine phosphorylase (MTAP) is absent in almost 30% of cancers, opening a door for selective chemotherapy. One strategy to target the absence of MTAP …
Number of citations: 2 dspace.library.uvic.ca
K Guo, MJ Thompson, TRK Reddy, R Mutter, B Chen - Tetrahedron, 2007 - Elsevier
… Firstly, stock solutions of reagents were made up in ethanol/aldehydes at 2.4 M (3-hydroxybenzaldehyde and 4-chlorobenzaldehyde), thiols at 1.2 M (methyl-3-mercaptobenzoate and 4-…
JP Danehy, KN Parameswaran - Journal of Chemical & …, 1968 - ACS Publications
IOLS are more acidic by several orders of magnitude than the corresponding alcohols. The acidities of individual thiols vary from those which are comparable with phenol (pK „~ 10) to …
Number of citations: 151 0-pubs-acs-org.brum.beds.ac.uk
R Hanko, MD Hammond, R Fruchtmann… - Journal of medicinal …, 1990 - ACS Publications
The synthesis of novel 1-thio-substituted butadienes, designed as mechanism-based 5-lipoxygenase inhibitors, is described. The structure of these compounds closely resembles a …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
SO Ochiana, ND Bland, L Settimo… - Chemical biology & …, 2015 - Wiley Online Library
… The methyl 3-mercaptobenzoate (11.6 mg, 0.069 mmol) was dissolved in toluene (1.5 mL) and then added to the solids. Lastly, KOtBu (0.092 mL, 0.092 mmol) was added. The mixture …
CM Marson, P Savy, AS Rioja… - Journal of medicinal …, 2006 - ACS Publications
… -2-pentenoate (7), 31 5-nitrobenzo[b]thiophene-2-carboxylic acid ethyl ester (22), 32 methyl (2E,4E)-2,4-hexadienoate, 34 3-mercaptobenzoic acid, 36 methyl 3-mercaptobenzoate (14), …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
H Yeasmin, M Akteruzzaman, MMR Mazumder… - … of Photochemistry and …, 2023 - Elsevier
This study delves into the intersection of plasmonics and catalysis, offering insights into tailoring nanoscale chemical reactions. Employing Surface Enhanced Raman Spectroscopy (…
N Krogsgaard-Larsen, CG Delgar, K Koch… - Journal of medicinal …, 2017 - ACS Publications
Ionotropic glutamate receptor antagonists are valuable tool compounds for studies of neurological pathways in the central nervous system. On the basis of rational ligand design, a new …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.